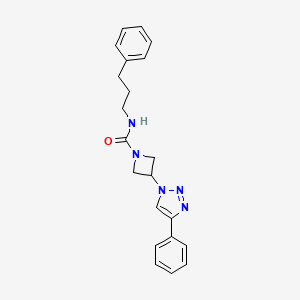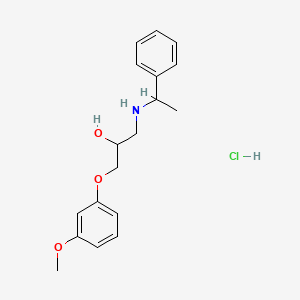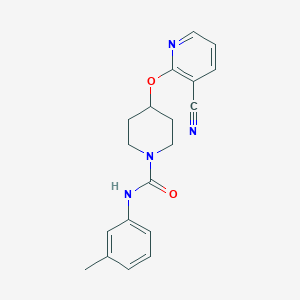
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide, also known as PTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTA is a type of azetidine-based compound that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Medicinal Importance of Azetidine Derivatives
Azetidine derivatives, including compounds with structural features similar to the one , have been synthesized and characterized for their potential medicinal importance. For instance, a study discussed the synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole, showcasing their antibacterial, antifungal, and antitubercular activities. These compounds exhibited varying degrees of biological activity, highlighting the potential utility of azetidine derivatives in developing new therapeutic agents (Samadhiya, Sharma, & Srivastava, 2013).
Pharmaceutical Importance of Azetidinone Derivatives
Another study synthesized a series of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide, highlighting their synthesis from phenothiazine. These compounds were evaluated for antibacterial, antifungal, and antitubercular activities, demonstrating acceptable activities and emphasizing the pharmaceutical importance of azetidinone derivatives (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Antimicrobial Applications
Research on triazole derivatives, closely related to the target compound, has shown promising antimicrobial properties. Novel 1H-1,2,3-triazole-4-carboxamides synthesized via click chemistry exhibited moderate to good antimicrobial activities against a range of primary pathogens, including both bacterial and fungal strains. These findings support the potential of triazole and azetidine derivatives in antimicrobial drug development (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
properties
IUPAC Name |
N-(3-phenylpropyl)-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(22-13-7-10-17-8-3-1-4-9-17)25-14-19(15-25)26-16-20(23-24-26)18-11-5-2-6-12-18/h1-6,8-9,11-12,16,19H,7,10,13-15H2,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFZNCXYZLOIBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2381066.png)
![N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2381068.png)

![N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2381071.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381072.png)


![N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide](/img/structure/B2381076.png)
![N-(1-cyanocycloheptyl)-2-[(3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2381077.png)

![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)
![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)
![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)